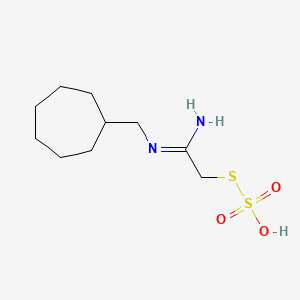![molecular formula C12H10N2O2 B14669889 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B14669889.png)
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 3-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: Potential use in developing pharmaceutical agents due to its biological activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of 2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol involves its ability to form stable complexes with metal ions. This is due to the presence of donor atoms (nitrogen and oxygen) in its structure, which can coordinate with metal ions. These metal complexes can exhibit various biological activities, such as enzyme inhibition and antimicrobial effects .
類似化合物との比較
Similar Compounds
2-[(E)-(2-hydroxyphenyl)methylideneamino]phenol: Similar structure but with a phenol group instead of a pyridine ring.
2-[(E)-(2-hydroxyphenyl)methylideneamino]benzaldehyde: Similar structure but with a benzaldehyde group instead of a pyridine ring.
Uniqueness
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol is unique due to the presence of both a pyridine ring and a Schiff base moiety in its structure. This combination allows it to form stable metal complexes and exhibit a wide range of biological activities, making it a versatile compound for various applications.
特性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC名 |
2-[(E)-(2-hydroxyphenyl)methylideneamino]pyridin-3-ol |
InChI |
InChI=1S/C12H10N2O2/c15-10-5-2-1-4-9(10)8-14-12-11(16)6-3-7-13-12/h1-8,15-16H/b14-8+ |
InChIキー |
QHVRXRAGGGFCOI-RIYZIHGNSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/C2=C(C=CC=N2)O)O |
正規SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CC=N2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


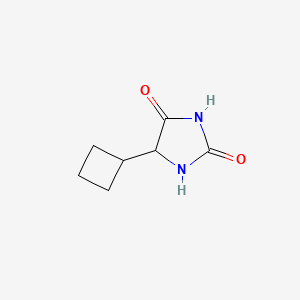
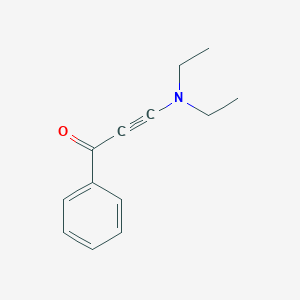
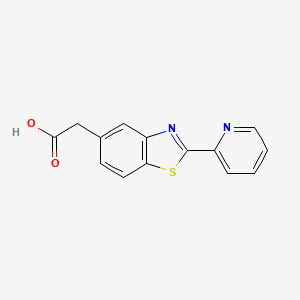
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
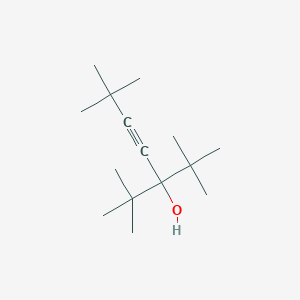
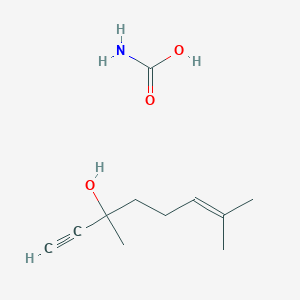
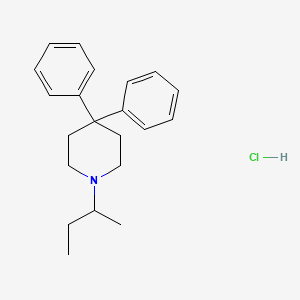
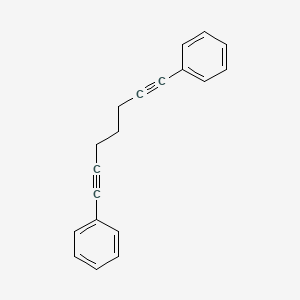
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
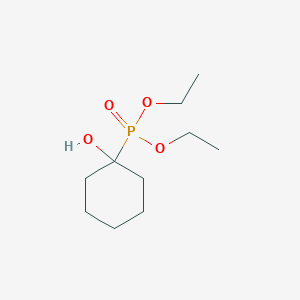
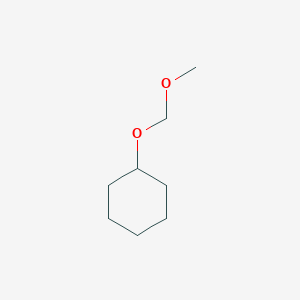
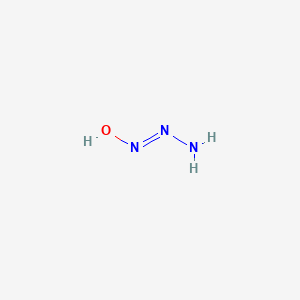
![6H-Pyrimido[5,4-B]azepine](/img/structure/B14669862.png)
